molecular formula C22H25N3O B11110691 2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol

2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol

Cat. No.: B11110691
M. Wt: 347.5 g/mol
InChI Key: GQYYBPZGNULJLX-UHFFFAOYSA-N
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Description

2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring via a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of carbazole with an aryl halide derivative . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol depends on its application:

    In OLEDs: The compound functions as a hole-transporting material, facilitating the movement of positive charges (holes) within the device.

    In Medicinal Chemistry: The compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol is unique due to its combination of a carbazole moiety with a piperazine ring and a butynyl chain. This structure provides a balance of electronic properties and chemical reactivity, making it versatile for various applications.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-[4-(4-carbazol-9-ylbut-2-ynyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C22H25N3O/c26-18-17-24-15-13-23(14-16-24)11-5-6-12-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-4,7-10,26H,11-18H2

InChI Key

GQYYBPZGNULJLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC#CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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